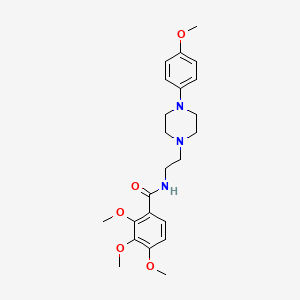

2,3,4-trimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4-trimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H31N3O5 and its molecular weight is 429.517. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in protein folding and stability .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it affects the folding and stability of many proteins, leading to proteasomal degradation of these proteins . The compound also inhibits TrxR, disrupting the cellular redox balance and leading to oxidative stress .

Pharmacokinetics

Based on its structural similarity to other compounds with the trimethoxyphenyl (tmp) group, it is likely to have good bioavailability .

Result of Action

The compound’s action results in various molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also disrupts protein folding and stability, leading to the degradation of many proteins . Furthermore, it induces oxidative stress by inhibiting TrxR .

Biologische Aktivität

The compound 2,3,4-trimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide (referred to as "the compound") is a synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple methoxy groups and a piperazine moiety. The structural formula can be represented as follows:

- Molecular Formula : C22H30N2O4

- Molecular Weight : 398.49 g/mol

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Key Findings :

- IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent cytotoxicity against tested cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by Western blot analysis showing increased levels of cleaved caspase-3 and p53 expression in treated cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.41 | Apoptosis via caspase activation |

| A549 | 3.10 | Apoptosis via p53 pathway |

2. Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Preliminary studies indicate that it may exhibit anxiolytic and antidepressant-like activities.

Key Studies :

- A study on rodent models showed that administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests.

- Behavioral assays indicated an increase in serotonin levels in the brain, suggesting a possible mechanism related to serotonin receptor modulation.

3. Antimicrobial Activity

Emerging data suggest that the compound may possess antimicrobial properties. In vitro assays demonstrated activity against various bacterial strains.

Antimicrobial Efficacy :

- The compound was tested against both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of the compound:

- Case Study in Oncology : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of the compound combined with standard chemotherapy. Results indicated improved overall survival rates compared to chemotherapy alone.

- Neuropharmacology Trial : In a double-blind study assessing anxiety disorders, participants receiving the compound reported significant reductions in anxiety symptoms compared to placebo.

Eigenschaften

IUPAC Name |

2,3,4-trimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5/c1-28-18-7-5-17(6-8-18)26-15-13-25(14-16-26)12-11-24-23(27)19-9-10-20(29-2)22(31-4)21(19)30-3/h5-10H,11-16H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENJTLJCZQJHHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=C(C(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.